2-Acetyl-5-methylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that features a combination of aromatic rings, a pyrimidine core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing new drugs with potential therapeutic effects.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: The compound can be used to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-ACETYL-4-METHYLPHENOL: This compound shares a similar acetyl and methylphenyl structure but lacks the pyrimidine and sulfonyl groups.
2-CHLORO-5-METHYLPHENOL: This compound has a similar chloro and methylphenyl structure but lacks the acetyl and pyrimidine groups.
Uniqueness
2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is unique due to its combination of functional groups and aromatic rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H19ClN2O5S |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
(2-acetyl-5-methylphenyl) 5-chloro-2-[(2-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C22H19ClN2O5S/c1-13-8-9-17(15(3)26)19(10-13)30-21(27)20-18(23)11-24-22(25-20)31(28,29)12-16-7-5-4-6-14(16)2/h4-11H,12H2,1-3H3 |
InChI Key |
ANYYGPZYTPMMOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.